
(2S,4R)-Teneligliptin
Übersicht
Beschreibung
(2S,4R)-Teneligliptin is a potent, selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). Its chemical structure, characterized by five consecutive rings, enables strong binding to the S2 extensive subsite of DPP-4, enhancing selectivity and potency . Preclinical studies highlight its oral bioavailability and sustained enzyme inhibition, making it effective in reducing postprandial hyperglycemia and glycated hemoglobin (HbA1c) .
Vorbereitungsmethoden
Stereochemical Considerations and Synthetic Challenges
(2S,4R)-Teneligliptin’s efficacy hinges on its specific stereochemistry, necessitating asymmetric synthesis or resolution techniques. The molecule contains two chiral centers: the 2S position in the pyrrolidinyl moiety and the 4R position in the piperazine-thiazolidine backbone. Early synthetic routes struggled with diastereomeric byproducts, particularly during the reductive amination step linking the pyrrolidinyl and thiazolidine fragments. For instance, uncontrolled reduction of the imine intermediate in early methods led to mixtures requiring laborious chromatographic separation . Modern approaches address this through stereoselective catalysts and optimized reaction conditions, such as sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF)-toluene mixtures, which favor the desired (2S,4R) configuration .
Key Synthetic Routes for this compound
Reductive Amination with Sodium Triacetoxyborohydride
The patent CN105294673A delineates a two-step process achieving high yields (90–98%) and purity (85–98.43%) :
Step 1: Reductive Coupling
A mixture of 1-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Formula I) and 3-[(2S)-1-(1,1-dimethylacetyl carbonyl)-4-oxo-pyrrolidin-2-ylcarbonyl]thiazolidine (Formula II) undergoes reductive amination in a THF-toluene (1:1 v/v) solvent system using STAB (1.5 eq) at 20–40°C for 2 hours. The reaction’s stereoselectivity arises from the borohydride’s preference for the (S)-configured imine intermediate, minimizing undesired diastereomers. Post-reaction workup involves ethyl acetate extraction, ammonium chloride washing, and sodium sulfate drying, yielding the intermediate Formula III as a faint yellow solid.
Step 2: Deprotection and Salt Formation
Formula III undergoes acidic deprotection (6M HCl in methanol, 20°C, 2 hours) to remove the tert-butoxycarbonyl (Boc) group, followed by HBr treatment in isopropanol to form the hydrobromide salt. Crystallization from ethanol yields this compound hydrobromide hydrate with ≥90% purity .
Optimization Insights
-
Solvent Ratio : A THF-toluene ratio >1:1 reduces reaction time but increases impurity formation.
-
Catalyst Loading : STAB at 1.5 eq balances cost and efficiency, whereas >2 eq complicates purification.
-
Temperature : Reactions at 20°C favor the (2S,4R) isomer, while >40°C promote epimerization .
Novel Process Avoiding Hazardous Reagents
Patent WO2015173779A1 introduces a safer route circumventing pyridine, POCl₃, and trifluoroacetic acid (TFA) :
Intermediate Synthesis
-
Formula IV : 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is synthesized via cyclization of phenylhydrazine with acetoacetylpiperazine derivatives under methanesulfonic acid catalysis, avoiding POCl₃.
-
Formula V : (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is protected using benzyl chloroformate, enabling selective coupling with thiazolidine-3-carbonyl chloride.
Coupling and Deprotection
The intermediates undergo base-mediated coupling in dichloromethane, followed by hydrogenolysis (Pd/C, H₂) to remove benzyl groups. Final recrystallization from ethanol-water yields Teneligliptin hydrobromide hydrate with 95% purity and <0.5% diastereomeric impurities .
Advantages Over Prior Art
-
Eliminates carcinogenic POCl₃ and corrosive TFA.
-
Reduces solvent usage by 40% through solvent recycling.
-
Achieves consistent enantiomeric excess (ee) >99% via crystallographic resolution .
Comparative Analysis of Synthetic Methods
Stability and Degradation Considerations
Forced degradation studies reveal Teneligliptin’s susceptibility to base, peroxide, and thermal stress, with major degradation products identified via UPLC-MS/MS :
-
Base Hydrolysis : Forms 354.30 m/z (piperazine-thiazolidine cleavage) and 214.19 m/z (pyrazole degradation).
-
Thermal Stress : Generates 375.72 m/z (vinylpyrazole adduct) and 155.65 m/z (pyrrolidine fragment).
-
Peroxide Oxidation : Yields 138.08 m/z (diethylpyrazole amine) and 136.18 m/z (thiazolidine sulfoxide) .
These findings underscore the need for inert atmospheres and low-temperature storage during synthesis to minimize decomposition.
Industrial Optimization Strategies
-
Catalyst Recycling : STAB recovery via aqueous extraction reduces costs by 20% .
-
Crystallization Control : Seeding with Teneligliptin hydrobromide hydrates ensures uniform crystal size, enhancing filtration efficiency .
-
In-Line Analytics : PAT (Process Analytical Technology) monitors imine reduction in real-time, preventing over-reduction .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-Teneligliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-Teneligliptin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of DPP-4 inhibitors and their synthetic routes.
Biology: Research on this compound helps understand the role of DPP-4 in glucose metabolism and its potential therapeutic applications.
Medicine: The compound is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus.
Industry: this compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
Wirkmechanismus
(2S,4R)-Teneligliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion from pancreatic beta cells and reduce glucagon release from alpha cells, leading to improved blood glucose control.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Efficacy in Glycemic Control
Table 1: HbA1c Reduction and Postprandial Glucose (2h PPG) Efficacy
- Teneligliptin vs. Sitagliptin: A 12-week Indian study (INSITES) showed comparable HbA1c reductions (-1.19% vs. -0.92%) but higher achievement of HbA1c <7% with teneligliptin (33.3% vs. 19.4%) . In Korean patients, teneligliptin demonstrated non-inferiority to sitagliptin as an add-on to metformin/glimepiride, with similar HbA1c reductions (-0.92% vs. -0.88%) . Meta-analyses suggest teneligliptin’s 2h PPG reduction is weaker than sitagliptin at lower doses (MD +13.70 mg/dL) but comparable at higher doses (40 mg) .
Teneligliptin vs. Vildagliptin/Metformin :
Pharmacokinetic and Pharmacodynamic Advantages
- Selectivity and Binding : Teneligliptin’s unique five-ring structure enhances DPP-4 binding duration and potency, with a half-life of ~24 hours, enabling once-daily dosing .
Cost-Effectiveness
- Teneligliptin is more economical than sitagliptin in India, with similar efficacy at one-third the cost .
Biologische Aktivität
(2S,4R)-Teneligliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, efficacy, safety, and effects on metabolic parameters based on diverse research findings.
Teneligliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the breakdown of these hormones, teneligliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control. This mechanism results in:
- Increased insulin secretion from pancreatic beta cells.
- Decreased glucagon secretion from alpha cells.
- Enhanced satiety and reduced appetite.
Efficacy in Glycemic Control
Numerous clinical trials have demonstrated the efficacy of teneligliptin in lowering blood glucose levels in patients with T2DM. A systematic review and meta-analysis assessed ten trials involving 2,119 patients and found significant reductions in glycated hemoglobin A1c (HbA1c) levels:
Study | Treatment | N | HbA1c Reduction (%) | FPG Reduction (%) | PPG Reduction (%) |
---|---|---|---|---|---|
Eto et al., 2012 | Teneligliptin 20 mg vs. placebo | 142 | -0.82 | -18.32 | -46.94 |
Kim et al., 2015 | Teneligliptin 20 mg vs. placebo | 204 | -0.90 | N/A | N/A |
Kadowaki et al., 2013a | Teneligliptin 20 mg vs. placebo | 324 | -0.80 | N/A | N/A |
Hong et al., 2016 | Teneligliptin 20 mg vs. placebo | 203 | -0.95 | N/A | N/A |
These studies consistently show that teneligliptin significantly improves glycemic control compared to placebo, with a notable reduction in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) levels .
Safety Profile
The safety profile of teneligliptin has been evaluated across various studies. It is generally well tolerated with a low incidence of hypoglycemia compared to other antidiabetic agents. The following table summarizes adverse events reported in key studies:
Study | Adverse Events (Teneligliptin) | Adverse Events (Placebo) |
---|---|---|
Eto et al., 2012 | 11.1% (n=11) | 6.3% (n=3) |
Kim et al., 2015 | Not reported | Not reported |
Kadowaki et al., 2013a | Not reported | Not reported |
No significant differences were observed between teneligliptin and placebo groups regarding adverse events, indicating a favorable safety profile .
Effects on Lipid Profile
In addition to its effects on glycemic control, teneligliptin has been shown to positively influence lipid profiles. A prospective study indicated significant reductions in total cholesterol (TC), high-density lipoproteins (HDL-C), and low-density lipoproteins (LDL-C) after six months of treatment:
Lipid Parameter | Baseline Value (mg/dL) | Post-Treatment Value (mg/dL) |
---|---|---|
Total Cholesterol | 200 | 180 |
HDL-C | 50 | 55 |
LDL-C | 130 | 120 |
These findings suggest that teneligliptin may have additional cardiovascular benefits beyond glycemic control .
Case Studies and Clinical Evidence
Several case studies further illustrate the effectiveness of teneligliptin in real-world settings:
-
Case Study: Patient with Inadequate Control
- A patient with T2DM inadequately controlled on metformin and sulfonylureas was switched to a regimen including teneligliptin.
- After three months, HbA1c levels decreased from 8.5% to 7.2%, demonstrating its effectiveness as an add-on therapy.
-
Long-term Efficacy
- In a cohort study involving patients on multiple oral antidiabetic drugs, those receiving teneligliptin showed sustained reductions in HbA1c over a one-year period compared to those who did not receive it.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (2S,4R)-Teneligliptin in stability studies?
A stability-indicating RP-HPLC method using a Kromasil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) in isocratic mode (flow rate: 1.0 mL/min) has been validated per ICH guidelines. Detection at 246 nm provides linearity in the range of 100–500 µg/mL, with LOD and LOQ values of 4.04 µg/mL and 12.25 µg/mL, respectively. Forced degradation studies under base, peroxide, and thermal stress identified degradation products via UPLC-MS/MS, with fragments at 375.72, 354.30, and 214.19 m/z .
Q. How do in vitro models assess this compound’s antioxidant effects on endothelial cells?
Human umbilical vein endothelial cells (HUVECs) are cultured in high-glucose conditions (e.g., 25 mM glucose) and treated with teneligliptin (0.1–3.0 µM). Oxidative stress markers (e.g., reactive oxygen species, nitric oxide bioavailability) are quantified using fluorescence probes (e.g., DCFH-DA) and ELISA. Comparative studies with other DPP-4 inhibitors (e.g., sitagliptin) can isolate teneligliptin-specific antioxidant mechanisms .
Q. What pharmacokinetic parameters define this compound’s elimination profile?
Teneligliptin exhibits biphasic elimination with a 24.2-hour half-life. Renal excretion (45.4% of dose) and hepatic metabolism via CYP3A4/FMO3 (producing thiazolidine-1-oxide metabolites) contribute equally to its clearance. Dose adjustments are unnecessary in renal/hepatic impairment due to balanced elimination pathways .
Q. How are clinical trial designs optimized to evaluate this compound’s glycemic efficacy?
Randomized controlled trials (RCTs) use HbA1c reduction as the primary endpoint, with 12-week durations for initial efficacy assessment. Secondary endpoints include fasting plasma glucose (FPG), 2-hour postprandial glucose (2h-PPG), and HOMA-β for β-cell function. Placebo-controlled crossover designs minimize confounding variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in long-term glycemic control efficacy observed across clinical trials?
Meta-analyses of RCTs (e.g., WMD: −0.82% HbA1c at 12 weeks vs. rebound after 36–42 weeks) suggest incorporating longitudinal studies with continuous glucose monitoring (CGM) to track diurnal variability. Stratified analysis by baseline HbA1c, adherence rates, and concomitant therapies (e.g., sulfonylureas) can clarify discrepancies .
Q. What methodological approaches characterize degradation products of this compound under stress conditions?
Forced degradation (48 hours at 25°C) under base (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress is performed. Degradants are separated via RP-HPLC and identified using LC/MS/MS in positive/negative ion modes. Key fragments (e.g., m/z 138.08 for peroxide-induced degradation) are mapped to structural modifications like pyrrolidine ring oxidation .
Q. What in silico strategies predict this compound’s off-target interactions affecting cardiovascular safety?
Molecular docking against cardiac ion channels (e.g., hERG) and inflammatory markers (e.g., NLRP3 inflammasome) can assess off-target risks. Comparative binding affinity calculations (e.g., ΔG values) between teneligliptin and known inhibitors (e.g., glibenclamide) contextualize cardiovascular safety profiles observed in cohort studies .
Q. How do genetic polymorphisms influence interindividual variability in this compound metabolism?
Pharmacogenomic studies targeting CYP3A4*22 and FMO3 rs2266782 alleles can correlate genotype with plasma exposure (AUC₀–∞) using LC-MS/MS. Population pharmacokinetic models (NONMEM) quantify the impact of polymorphisms on clearance rates, guiding personalized dosing in subpopulations .
Q. What experimental frameworks validate this compound’s non-canonical mechanisms beyond DPP-4 inhibition?
Transcriptomic profiling (RNA-seq) of pancreatic islets treated with teneligliptin (1–10 µM) identifies differentially expressed genes (e.g., GLP1R, PDX1). Functional validation via siRNA knockdown in β-cell lines (e.g., INS-1) confirms mechanisms like enhanced insulin biosynthesis independent of DPP-4 .
Methodological Notes
- Data Contradiction Analysis : Use meta-regression to adjust for heterogeneity in RCTs (e.g., baseline HbA1c, ethnicity) .
- Degradation Studies : Include photolytic stress (ICH Q1B) to assess UV stability, though teneligliptin shows no degradation under photolytic conditions .
- In Silico Tools : SwissADME predicts bioavailability; AutoDock Vina simulates protein-ligand interactions .
Eigenschaften
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.